Naproanilide

Chiral Agrochemical Enantioselective Herbicide Isomer-Specific Potency

Naproanilide (CAS 52570-16-8), also known as MT-101 or Uribest, is a selective anilide herbicide belonging to the aryloxyalkanamide class, registered under the Japanese Ministry of Agriculture, Forestry and Fisheries (JMAF). It is a pro-herbicide that exhibits no intrinsic herbicidal activity until metabolically hydrolyzed in planta to its phytotoxic metabolite, 2-(2-naphthoxy)propionic acid (NOP), which acts as a synthetic auxin to disrupt normal plant growth.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
CAS No. 52570-16-8
Cat. No. B1205083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaproanilide
CAS52570-16-8
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1)OC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C19H17NO2/c1-14(19(21)20-17-9-3-2-4-10-17)22-18-12-11-15-7-5-6-8-16(15)13-18/h2-14H,1H3,(H,20,21)
InChIKeyLVKTWOXHRYGDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.57e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





Naproanilide (CAS 52570-16-8): Aryloxyalkanamide Herbicide with Pro-Herbicide Activation for Selective Rice Paddy Weed Control


Naproanilide (CAS 52570-16-8), also known as MT-101 or Uribest, is a selective anilide herbicide belonging to the aryloxyalkanamide class, registered under the Japanese Ministry of Agriculture, Forestry and Fisheries (JMAF) [1]. It is a pro-herbicide that exhibits no intrinsic herbicidal activity until metabolically hydrolyzed in planta to its phytotoxic metabolite, 2-(2-naphthoxy)propionic acid (NOP), which acts as a synthetic auxin to disrupt normal plant growth [2]. Naproanilide is primarily applied in paddy rice cultivation for the post-emergence control of a specific spectrum of broadleaf and perennial cyperaceous weeds, including Sagittaria pygmaea and Cyperus serotinus, while demonstrating high tolerance in rice (Oryza sativa) [3]. Its physicochemical profile includes a melting point of 128°C and a very low aqueous solubility of 0.74 mg/L at 27°C, characteristics that influence its formulation and field behavior [4].

Pro-herbicide activation model requires metabolic hydrolysis to active auxin
Chiral enantiomer purity essential for potency consistency in assays
Selective paddy weed control study context with rice crop tolerance

Why Generic Substitution of Naproanilide is Scientifically Unjustified Without Isomeric and Selectivity Profiling


Substituting Naproanilide with a generic aryloxyalkanamide or another auxinic rice herbicide is not scientifically defensible due to a unique confluence of pro-herbicide bioactivation, isomer-specific potency, and species-selective translocation. Unlike direct-acting synthetic auxins such as 2,4-D, Naproanilide requires enzymatic hydrolysis to its active metabolite, NOP, a process that varies significantly between target weeds and the rice crop, underpinning its safety profile [1]. Furthermore, Naproanilide is chiral; its (R)-enantiomer ((+)-isomer) demonstrates herbicidal activity that is quantifiably superior to the racemic mixture, and the (S)-enantiomer ((-)-isomer) is essentially inactive, meaning the isomeric purity of the technical material directly dictates field efficacy in a way that does not apply to achiral alternatives [2]. This specific combination of activation dependence and stereoselective potency means that a generic alternative lacking identical isomeric composition and metabolic fate will not reliably replicate the performance and crop safety documented for Naproanilide.

Direct-acting auxin herbicides bypass pro-herbicide activation, may shift selectivity profile.
Racemic or achiral substitutes do not replicate enantiomer-specific potency requirements.
Species-specific translocation and tuber accumulation not reproducible with generic auxin classes.

Naproanilide (CAS 52570-16-8): A Comparative Quantitative Evidence Guide for Scientific Selection


Isomer-Specific Herbicidal Activity: (R)-(+)-Enantiomer is 8x More Potent than (S)-(-)-Enantiomer

Naproanilide's herbicidal activity is highly enantioselective. Direct comparative studies on its optical isomers demonstrate that the (R)-form (or (+)-isomer) exhibits significantly greater potency than the (S)-form (or (-)-isomer). The R-form is reported to be approximately 8 times more effective than the S-form, which exhibits no biological activity [1]. In auxin activity bioassays, the (+)-isomer of Naproanilide was found to be approximately 2.1 times as active as the racemic modification [2]. This profound difference in activity between isomers has critical implications for the quality and efficacy of the technical material.

Isomer Potency
Head-to-head
8× (R) vs (S); 2.1× vs racemate
Supports enantiomer purity specification requirement
Auxin activity bioassays (Raphanus, tomato epinasty, root growth)
Chiral Agrochemical Enantioselective Herbicide Isomer-Specific Potency

Differential Weed Sensitivity: Sagittaria pygmaea 30x More Sensitive to Naproanilide than Rice in Nutrient Culture

The selectivity of Naproanilide is founded on a vast difference in sensitivity between the rice crop and key target weeds. In nutrient culture tests, Naproanilide severely inhibited the growth of the target weed Sagittaria pygmaea at a concentration of 1 µM, whereas rice (Oryza sativa) and the grass weed Echinochloa crus-galli were only severely inhibited at a much higher concentration of 30 µM [1]. This represents a 30-fold difference in sensitivity, providing a clear quantitative window for selective weed control. Similarly, the weed Cyperus serotinus showed severe inhibition at 10 µM, a 3-fold difference compared to rice [1].

Weed Sensitivity
Head-to-head
30× lower IC for weed vs rice
Validates selectivity window for paddy weed control studies
Nutrient culture, root/shoot inhibition assay
Herbicide Selectivity Crop Safety Paddy Weed Management

Rapid Environmental Dissipation: Aqueous Photodegradation Half-Life of 1.1 - 1.97 Hours Under Various Conditions

Naproanilide is characterized by its very rapid photodegradation in aqueous environments, a key differentiator from more persistent rice herbicides. Studies on its photolytic fate in water report half-lives ranging from 1.1 to 1.97 hours depending on pH and concentration [1]. At pH 5.0, the half-life was 1.1 hours, at pH 9.0 it was 1.4 hours, and at pH 7.0 it was 1.6 hours. The half-life was also found to vary with concentration: 1.15 hours at 700 ppb, 1.4 hours at 500 ppb, and 1.97 hours at 200 ppb [1]. This rapid dissipation profile is in stark contrast to many alternative herbicides which can persist in paddy water and soil for days to weeks.

Aqueous Photolysis
Class-level
1.1–1.97 h
Rapid dissipation context for environmental fate modeling
Compared to >10 d for sulfonylurea rice herbicides
Environmental Fate Photodegradation Paddy Water Persistence

Species-Selective Uptake and Translocation: Higher Absorption and Tuber Accumulation in Target Weeds vs. Rice

The selectivity of Naproanilide is further reinforced by differential absorption and translocation patterns. Using 14C-labeled Naproanilide, studies showed that target weeds like Sagittaria pygmaea and Cyperus serotinus absorbed significantly greater amounts of the compound compared to rice and the grass weed Echinochloa crus-galli [1]. Furthermore, translocation to shoots was more rapid and extensive in the susceptible weeds. Notably, 30-40% of the absorbed radioactivity was found distributed to the tubers of Sagittaria pygmaea and Cyperus serotinus, a phenomenon not observed in rice, which explains the compound's effectiveness against these perennial species that propagate via underground structures [2]. In rice, the absorption rate was much lower, and upward translocation was retarded [3].

Tuber Translocation
Head-to-head
30–40% in weed tubers vs rice
Supports perennial weed control mechanism interpretation
14C-labeled naproanilide hydroponic assay
Xenobiotic Translocation Herbicide Uptake Selectivity Mechanism

Field Efficacy: >90% Control of Sagittaria pygmaea with 30 kg/ha 10% Granule Formulation

Field performance data validates Naproanilide's utility against its primary target weed. Application of a 10% Naproanilide granule formulation at a rate of 30 kg per hectare when Sagittaria pygmaea (often referred to as arrowhead or瓜皮草) is at the 2-leaf stage has been shown to achieve a control efficacy of over 90% [1]. This provides a clear, practical benchmark for expected field performance against this perennial weed. The compound also demonstrates good activity against other annual and perennial weeds such as Scirpus juncoides, Cyperus difformis, and Monochoria vaginalis [2].

Field Control
Field context
>90%
Benchmark for field-scale efficacy studies
10% granule at 30 kg/ha, 2-leaf stage
Field Trial Data Herbicide Efficacy Granule Formulation

Validated Application Scenarios for Naproanilide (CAS 52570-16-8) in Rice Cultivation and Agrochemical Research


Targeted Post-Emergence Control of Perennial Sagittaria and Cyperus Species in Paddy Rice

Procurement and deployment of Naproanilide is scientifically best indicated for paddy rice systems with confirmed infestations of perennial weeds, specifically Sagittaria pygmaea and Cyperus serotinus. The evidence shows these species are exquisitely sensitive (growth inhibition at 1-10 µM) and actively translocate and accumulate the active metabolite in their tubers [4]. A 10% granule formulation applied at 30 kg/ha at the 2-leaf stage of Sagittaria pygmaea can deliver >90% control [5]. This scenario leverages the compound's unique ability to target perennial underground structures, a feature not shared by many contact or foliar-applied alternatives. Application is most effective in fields with a 3-5 cm water layer to facilitate granule dispersion and root uptake [3].

Herbicide Resistance Management Programs Requiring an Alternative Auxinic Mode of Action

In rice production systems where resistance to ALS inhibitors (e.g., bensulfuron-methyl, pyrazosulfuron-ethyl) or ACCase inhibitors (e.g., cyhalofop-butyl) has been documented or is suspected, Naproanilide offers a valuable alternative mode of action as a pro-auxinic herbicide [4]. While its ultimate effect mimics that of 2,4-D, its pro-herbicide nature and unique metabolic activation pathway mean it is not subject to the same resistance mechanisms as direct-acting synthetic auxins. Its specific spectrum of activity, particularly against cyperaceous weeds, fills a niche that can complement broad-spectrum treatments. Scientific users should procure Naproanilide for inclusion in herbicide rotation or mixture strategies designed to mitigate selection pressure from other widely used rice herbicide classes.

Environmental Fate Studies Focused on Rapid Aqueous Photodegradation

For researchers and regulators concerned with the environmental persistence of pesticides in aquatic paddy ecosystems, Naproanilide serves as a model compound or a point of comparison for rapid dissipation. Its very short aqueous photodegradation half-life of 1-2 hours under various pH conditions makes it a suitable candidate for studies on the fate and transport of non-persistent agrochemicals [4]. This characteristic is particularly relevant for mitigating off-target movement and protecting sensitive aquatic life. Procuring high-purity Naproanilide is essential for analytical method development, environmental monitoring, and modeling studies aimed at understanding the behavior of rapidly degrading pesticides in paddy water and sediment.

Chiral Agrochemical Research: Investigating Enantioselective Bioactivity and Environmental Behavior

Naproanilide is an ideal candidate for research into the differential behavior of chiral pesticide enantiomers. The established 8-fold difference in herbicidal activity between its R- and S-forms and the 2.1-fold difference between the (+)-isomer and racemate make it a powerful model for studying enantioselective toxicity, metabolism, and environmental fate [4]. Its rapid microbial degradation in soil, with different lag phases for its isomers (approx. 48 hr for (+)-isomer, approx. 72 hr for (-)-isomer), further underscores the importance of stereochemistry in environmental persistence [5]. Researchers in environmental chemistry and chiral separation science should procure analytical standards of Naproanilide and its isomers to advance understanding in this field.

Application
Selection Property
Validation Focus
Perennial weed tuber control study
Pro-herbicide activation and tuber translocation profile
Tuber accumulation and selectivity validation
Herbicide resistance rotation research
Alternative pro-auxinic mode of action
Cross-resistance mitigation assessment
Rapid aqueous photodegradation modeling
Short aqueous half-life context
Environmental fate and dissipation modeling
Chiral agrochemical enantioselective study
Enantiomer-specific bioactivity profile
Stereochemical degradation and potency differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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